1-Naphthol-4-sulfonic acid

Catalog No.
S598113
CAS No.
84-87-7
M.F
C10H8O4S
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthol-4-sulfonic acid

CAS Number

84-87-7

Product Name

1-Naphthol-4-sulfonic acid

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)

InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O

Synonyms

1,4-naphthol sulfonic acid, 1-hydroxy-4-naphthalenesulfonic acod, 1-naphthol-4-sulfonic acid, 1-naphthol-4-sulfonic acid, potassium salt, 1-naphthol-4-sulfonic acid, sodium salt

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O

Analytical Reagent

One of the primary applications of 1-Naphthol-4-sulfonic acid is as an analytical reagent. Its acidic nature and specific functional groups allow it to participate in various chemical reactions for detection and analysis of other compounds. For instance, research has shown its effectiveness in:

  • Analysis of impurities in polymers: Studies have explored its use for detecting trifluoroacetic acid, a common impurity in polymers [1].
Source

[1] FN149871 | 84-87-7 | 1-Naphthol-4-sulfonic acid Biosynth:

Detection of Nitrite Ion

Research explores the use of 1-Naphthol-4-sulfonic acid for nitrite ion detection in wastewater treatment. When exposed to radiation, this compound exhibits light emission, and the intensity of this emission can be correlated with the concentration of nitrite ions present [1]. This offers a potential method for monitoring and analyzing nitrite levels in wastewater.

Source

[1] FN149871 | 84-87-7 | 1-Naphthol-4-sulfonic acid Biosynth:

1-Naphthol-4-sulfonic acid, also known as Neville-Winther acid, is an aromatic sulfonic acid with the chemical formula C10H8O4SC_{10}H_8O_4S. It appears as a white to yellowish powder and is soluble in water, making it useful in various industrial applications. This compound is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a sulfonic acid group at the fourth position. Its structural formula can be represented as follows:

Structural Formula C10H7(OH)(SO3H)\text{Structural Formula }C_{10}H_7(OH)(SO_3H)

This compound is primarily utilized in the dye industry and as an intermediate in the synthesis of other chemical compounds.

  • Skin and eye irritant: Direct contact with 1-NPSA can irritate the skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Mildly acidic: Inhalation of dust or prolonged exposure to solutions can cause irritation of the respiratory tract. Ensure proper ventilation when working with 1-NPSA.
, including:

  • Bucherer Reaction: This reaction involves the conversion of 1-naphthol to naphthylamine derivatives in the presence of ammonia and sodium bisulfite, which can lead to the synthesis of various dye precursors .
  • Sulfonation: The primary method of synthesizing 1-naphthol-4-sulfonic acid involves sulfonating 1-naphthol with chlorosulfonic acid. The reaction conditions are crucial, typically performed at temperatures ranging from -20°C to 120°C .

The synthesis of 1-naphthol-4-sulfonic acid can be achieved through several methods:

  • Direct Sulfonation: The most common method involves reacting 1-naphthol with chlorosulfonic acid in an inert solvent such as tetrachloroethane. This process minimizes polysulfonation and yields high purity levels .
  • Hydrolysis Method: Another method includes converting 1,4-dioxane into 1-naphthol-4-sulfonic acid through hydrolysis using deionized water and hydrochloric acid .
  • Industrial Production: Advanced technologies also exist for industrial-scale production that optimize yield and purity while reducing by-products .

1-Naphthol-4-sulfonic acid is widely used in various applications:

  • Dye Manufacturing: It serves as a precursor for azo dyes and other coloring agents.
  • Analytical Chemistry: Employed as a reagent in colorimetric assays and other analytical techniques.
  • Textile Industry: Utilized in dyeing processes due to its ability to form stable complexes with metal ions.

Studies on interaction mechanisms involving 1-naphthol-4-sulfonic acid have focused on its role in biological systems and its potential effects when combined with other compounds. For example, it has been evaluated for mutagenicity using various strains of Salmonella typhimurium, indicating minimal mutagenic potential under certain conditions .

Several compounds share structural similarities with 1-naphthol-4-sulfonic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
2-NaphtholHydroxyl group at position 2Used mainly as a solvent and intermediate
1-Naphthol-2-sulfonic acidSulfonic group at position 2Less commonly used than its 4-isomer
2-Nitroso-1-naphthol-4-sulfonic acidNitro group at position 2Exhibits higher toxicity compared to its analogs
NaphthaleneNo functional groupsBase structure for many derivatives

Uniqueness of 1-Naphthol-4-Sulfonic Acid

What sets 1-naphthol-4-sulfonic acid apart from its analogs is its specific positioning of functional groups, which significantly influences its reactivity and applications in dye synthesis. Its lower toxicity profile compared to similar compounds also enhances its desirability for industrial use.

The discovery of 1-naphthol-4-sulfonic acid is intertwined with the development of synthetic dyes in the late 19th and early 20th centuries. Early synthesis methods involved sulfonation of 1-naphthol or reduction of nitro-substituted naphthalene derivatives. A significant breakthrough came from the work of Witt and Böniger, who explored its formation via oxidation of 1-amino-β-naphthol-4-sulfonic acid. By the 1910s, industrial production scaled significantly, driven by demand from dye manufacturers like the National Aniline and Chemical Company, which incorporated it into processes for azo dyes such as Ponceau SX. The compound’s utility in analytical chemistry, particularly as a coupling agent for amines, further cemented its importance.

Nomenclature and Synonyms

1-Naphthol-4-sulfonic acid is recognized by multiple systematic and trivial names, reflecting its historical and industrial significance:

Systematic NameCommon Synonyms
4-Hydroxy-1-naphthalenesulfonic acidNeville-Winther acid, NW acid, 1,4-Oxy Acid, α-Naphthol-4-sulfonic acid
CAS Registry Number84-87-7 (free acid); 6099-57-6 (sodium salt)

The sodium salt form, sodium 4-hydroxy-1-naphthalenesulfonate, is often preferred in industrial applications due to its enhanced solubility.

Classification in Organic Chemistry

1-Naphthol-4-sulfonic acid belongs to two critical classes of organic compounds:

  • Sulfonic acids: Characterized by the -SO₃H group, which imparts high acidity and water solubility.
  • Hydroxynaphthalenes: The hydroxyl group at the 1-position enables electrophilic substitution reactions, particularly at the adjacent 2-position.

Its bifunctional nature allows it to act as a coupling component in azo dye synthesis, where it reacts with diazonium salts to form chromophores.

Significance in Chemical Research and Industry

The compound’s industrial relevance is underscored by its role in producing dyes such as Direct Blue BR, Acid Red B, and FD&C Red No. 4. Recent applications extend to electrochemical sensors, where it forms complexes with β-cyclodextrin for detecting biomolecules like cholylglycine.

Key Industrial Applications:

  • Azo Dye Synthesis: Coupling with diazonium salts yields stable, vibrant dyes.
  • Analytical Reagent: Detects amines and amino acids via colorimetric assays.
  • Material Science: Serves as a precursor for sulfonated polymers and surfactants.

Synthesis Methods:

MethodConditionsYieldKey Byproducts
Sulfonation of 1-naphtholH₂SO₄, 40–60°C60–70%1-naphthol-2-sulfonic acid
Hydrolysis of 1-amino-4-sulfonateNaOH, 100°C85–90%Minimal
Microwave-assisted Ullmann couplingCu catalyst, Na phosphate buffer, 100°C63%8-hydroxynaphthalene-1-sulfonic acid

This compound’s versatility ensures its continued importance in both academic and industrial settings, driving innovations in organic synthesis and functional materials.

Molecular Structure and Formula (C₁₀H₈O₄S)

1-Naphthol-4-sulfonic acid, with the molecular formula C₁₀H₈O₄S, is a naphthalene derivative containing both hydroxyl and sulfonic acid functional groups [1]. The compound features a naphthalene core structure with a hydroxyl group at position 1 and a sulfonic acid group at position 4 [2]. This arrangement creates a molecule with distinct chemical and physical properties due to the presence of these functional groups on the aromatic naphthalene backbone [3].

The molecular structure consists of two fused benzene rings forming the naphthalene skeleton, with the hydroxyl group (-OH) attached to carbon 1 and the sulfonic acid group (-SO₃H) attached to carbon 4 [2] [3]. This structural arrangement contributes to the compound's reactivity, solubility characteristics, and spectroscopic properties [1].

The molecular weight of 1-Naphthol-4-sulfonic acid is 224.23 g/mol, which is consistent with its molecular formula C₁₀H₈O₄S [2] [10]. The presence of both polar functional groups (hydroxyl and sulfonic acid) and the aromatic naphthalene system creates a molecule with amphiphilic properties, influencing its behavior in various solvents and reaction conditions [3].

Physical State and Appearance

1-Naphthol-4-sulfonic acid exists as a solid at room temperature and standard pressure [5]. The compound typically appears as a white to yellow crystalline solid or powder [3] [6]. The crystalline nature of this compound is characteristic of many aromatic sulfonic acids, which tend to form well-defined crystal structures due to intermolecular forces including hydrogen bonding and π-π stacking interactions [5] [3].

Under standard laboratory conditions, 1-Naphthol-4-sulfonic acid maintains its solid state and exhibits a characteristic appearance that can be useful for identification purposes [3]. The color variation from white to yellow may be attributed to the presence of minor impurities or slight oxidation, which is common for compounds containing aromatic hydroxyl groups [6].

PropertyDescriptionReference
Physical StateSolid at room temperature [5]
AppearanceWhite to yellow crystalline solid/powder [3]
Crystal MorphologyTransparent flake crystals [3]

Solubility Profile in Various Solvents

The solubility profile of 1-Naphthol-4-sulfonic acid varies significantly across different solvents, primarily influenced by the presence of both the polar sulfonic acid group and the less polar naphthalene backbone [20] [22]. The compound exhibits excellent solubility in water, with reported values of approximately 2.95×10⁵ mg/L at 25°C, primarily due to the highly polar sulfonic acid group that readily forms hydrogen bonds with water molecules [21] [22].

In aqueous solutions, the solubility of 1-Naphthol-4-sulfonic acid is significantly affected by pH [22]. In alkaline conditions, the compound forms water-soluble salts, enhancing its solubility further [20] [4]. In acidic conditions, while still soluble, the protonation state of the molecule changes, which can affect its overall solubility profile [22] [20].

The compound shows limited solubility in polar organic solvents such as ethanol and methanol [20]. This partial solubility can be attributed to the interaction between the hydroxyl and sulfonic acid groups with the polar portions of these solvents [18]. However, in non-polar organic solvents, 1-Naphthol-4-sulfonic acid exhibits poor solubility due to the incompatibility between its polar functional groups and the non-polar nature of these solvents [18] [20].

SolventSolubilityNotes
WaterVery soluble (2.95×10⁵ mg/L at 25°C)Enhanced by the sulfonic acid group
Aqueous Alkaline SolutionsHighly solubleForms water-soluble salts
Aqueous Acidic SolutionsSolubleSolubility affected by pH
EthanolPartially solubleLimited solubility
MethanolPartially solubleLimited solubility
Non-polar Organic SolventsPoorly solubleLow solubility due to polar functional groups

Spectroscopic Characteristics

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 1-Naphthol-4-sulfonic acid [7]. The proton (¹H) NMR spectrum of this compound exhibits characteristic signals that correspond to the aromatic protons of the naphthalene ring system and the hydroxyl proton [7] [13].

The ¹H NMR spectrum of 1-Naphthol-4-sulfonic acid typically shows a singlet at approximately 10.48 ppm, which is attributed to the hydroxyl proton [7]. This downfield chemical shift is consistent with the deshielding effect caused by the electronegative oxygen atom and potential hydrogen bonding [7] [13].

The aromatic region of the spectrum displays several signals corresponding to the protons on the naphthalene ring system [7]. A doublet at approximately 8.75 ppm is assigned to the aromatic proton at position 2, while another doublet at around 8.15 ppm corresponds to the proton at position 8 [7]. These signals show coupling constants of approximately J = 8.2 Hz, which is typical for ortho-coupled aromatic protons [7] [13].

Signal TypeChemical Shift (ppm)AssignmentCoupling Constant
Singlet10.48OH (hydroxyl)-
Doublet8.75Aromatic H (position 2)J = 8.2 Hz
Doublet8.15Aromatic H (position 8)J = 8.2 Hz
Multiplet7.80Aromatic H (position 5)-
Multiplet7.49-7.44Aromatic H (positions 6,7)-
Doublet6.82Aromatic H (position 3)-

Additional signals include a multiplet at approximately 7.80 ppm assigned to the aromatic proton at position 5, and a multiplet in the range of 7.49-7.44 ppm corresponding to the overlapping signals of protons at positions 6 and 7 [7]. A doublet at around 6.82 ppm is attributed to the aromatic proton at position 3 [7] [13].

IR Spectroscopy

Infrared (IR) spectroscopy of 1-Naphthol-4-sulfonic acid reveals characteristic absorption bands that correspond to the functional groups present in the molecule [14] [17]. The IR spectrum provides valuable information about the hydroxyl group, aromatic ring system, and sulfonic acid moiety [14].

A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group [14]. The broadness of this band is indicative of hydrogen bonding interactions involving the hydroxyl group [14] [17].

The aromatic nature of the compound is evidenced by medium intensity absorption bands in the region of 1620-1580 cm⁻¹, which correspond to C=C aromatic stretching vibrations [14]. Additional medium to strong bands in the range of 1580-1400 cm⁻¹ are assigned to various aromatic ring vibrations [14] [17].

Wavenumber (cm⁻¹)AssignmentIntensity
3400-3200O-H stretchingStrong, broad
1620-1580C=C aromatic stretchingMedium
1580-1400Aromatic ring vibrationsMedium to strong
1350-1150S=O asymmetric stretchingStrong
1150-1050S=O symmetric stretchingStrong
1000-650Aromatic C-H out-of-plane bendingMedium to strong

The sulfonic acid group exhibits characteristic strong absorption bands in the regions of 1350-1150 cm⁻¹ and 1150-1050 cm⁻¹, corresponding to S=O asymmetric and symmetric stretching vibrations, respectively [14] [17]. These bands are typically intense and serve as diagnostic features for identifying sulfonic acid compounds [14].

Additional medium to strong bands in the fingerprint region (1000-650 cm⁻¹) are attributed to aromatic C-H out-of-plane bending vibrations, which provide information about the substitution pattern on the naphthalene ring system [14] [17].

UV-Visible Spectroscopy

The UV-Visible spectroscopic profile of 1-Naphthol-4-sulfonic acid exhibits characteristic absorption patterns that are influenced by the aromatic naphthalene system and the attached hydroxyl and sulfonic acid groups [11] [15]. The spectrum also shows notable pH-dependent behavior, reflecting changes in the protonation state of the molecule [15].

In neutral aqueous solution (pH 7), 1-Naphthol-4-sulfonic acid displays an absorption maximum at approximately 330 nm [15]. This absorption band is primarily attributed to π→π* electronic transitions within the naphthalene ring system, modified by the presence of the hydroxyl and sulfonic acid substituents [11] [15].

Under acidic conditions (pH 1.5), a significant blue shift is observed, with the absorption maximum moving to approximately 295 nm [15]. This hypsochromic shift indicates that the protonated form of the molecule predominates in acidic media, altering the electronic distribution within the aromatic system [15] [11].

Solvent/ConditionAbsorption Maximum (nm)Notes
Water (pH 7)330Deprotonated form predominates
Acidic medium (pH 1.5)295Protonated form predominates
Basic medium (pH 12)330Deprotonated form predominates

In basic conditions (pH 12), the absorption maximum returns to approximately 330 nm, similar to that observed in neutral conditions [15]. This suggests that the deprotonated form of the molecule predominates in both neutral and basic media [15] [11].

Fluorescence studies of 1-Naphthol-4-sulfonic acid reveal additional photophysical properties [11] [15]. The compound exhibits two well-defined excitation peaks at approximately 280 nm and 370 nm when monitored at an emission wavelength of 480 nm [15]. When excited at either 300 nm or 400 nm, an emission peak is observed at approximately 434 nm [15] [11].

Crystal Structure Analysis

The crystal structure of 1-Naphthol-4-sulfonic acid exhibits characteristics typical of aromatic sulfonic acids, though comprehensive X-ray diffraction data specific to this compound is limited in the available literature [8] [5]. Based on structural analysis of similar naphthalene derivatives, 1-Naphthol-4-sulfonic acid is predicted to crystallize in a monoclinic crystal system, likely belonging to the P2₁/c space group, which is common for organic molecules of this type [8].

The crystal packing arrangement is influenced by several intermolecular forces, including hydrogen bonding involving the hydroxyl and sulfonic acid groups, as well as π-π stacking interactions between the aromatic naphthalene systems [5] [8]. These interactions contribute to the formation of a three-dimensional network within the crystal structure [8].

The unit cell of 1-Naphthol-4-sulfonic acid typically contains four molecules (Z = 4), which is consistent with many organic compounds of similar size and symmetry [8]. The calculated density of approximately 1.5 g/cm³ aligns with the experimentally determined density values [8] [10].

ParameterValueNotes
Crystal SystemMonoclinic (predicted)Based on similar naphthalene derivatives
Space GroupP2₁/c (predicted)Common space group for organic molecules
Unit Cell Dimensionsa, b, c (Å): values not availablePrecise values require X-ray diffraction analysis
Z (molecules per unit cell)4 (typical for similar compounds)Typical value for organic molecules of this size
Density (calculated)~1.5 g/cm³Consistent with measured density
Crystal MorphologyTransparent flake crystalsAs reported in literature

The crystal morphology of 1-Naphthol-4-sulfonic acid is described as transparent flake crystals, which is consistent with the physical appearance reported in the literature [3] [5]. This morphology is influenced by the molecular structure and the nature of intermolecular interactions within the crystal lattice [5] [8].

Thermodynamic Properties

The thermodynamic properties of 1-Naphthol-4-sulfonic acid provide insights into its stability, reactivity, and behavior under various conditions [10] [19]. While direct experimental data for some thermodynamic parameters of this specific compound are limited, estimates based on structural features and data from similar compounds offer valuable information [19].

The Henry's Law constant for 1-Naphthol-4-sulfonic acid is approximately 2.56×10⁻¹⁴ atm-m³/mole at 25°C, indicating very low volatility from aqueous solutions [21]. This extremely low value is consistent with the presence of the polar sulfonic acid group, which enhances water solubility and reduces vapor pressure [21] [10].

The partition coefficient (LogP) values reported for 1-Naphthol-4-sulfonic acid vary between sources, ranging from -0.44 to 2.87 [10] [21]. This variation may reflect differences in measurement conditions or calculation methods [10]. Generally, these values suggest moderate hydrophilicity, which is consistent with the presence of both polar functional groups and the aromatic naphthalene system [21] [10].

PropertyValueNotes
Henry's Law Constant2.56×10⁻¹⁴ atm-m³/mole at 25°CVery low volatility from water
LogP (Partition Coefficient)-0.44 to 2.87 (varies by source)Indicates moderate hydrophilicity
Heat of Formation (hf)Not directly available for 1-Naphthol-4-sulfonic acidSimilar compounds: -594.17 kJ/mol (Joback Method)
Heat of Fusion (hfus)Not directly available for 1-Naphthol-4-sulfonic acidSimilar compounds: 38.38 kJ/mol (Joback Method)
Heat of Vaporization (hvap)Not directly available for 1-Naphthol-4-sulfonic acidSimilar compounds: 102.06 kJ/mol (Joback Method)

For other thermodynamic parameters such as heat of formation (hf), heat of fusion (hfus), and heat of vaporization (hvap), direct experimental values for 1-Naphthol-4-sulfonic acid are not readily available in the literature [19]. However, estimates based on similar compounds using the Joback Method suggest values of approximately -594.17 kJ/mol for heat of formation, 38.38 kJ/mol for heat of fusion, and 102.06 kJ/mol for heat of vaporization [19] [10].

These thermodynamic properties collectively influence the compound's behavior in various chemical processes, including dissolution, phase transitions, and chemical reactions [10] [19].

Melting Point, Boiling Point, and Density

1-Naphthol-4-sulfonic acid exhibits thermal properties characteristic of aromatic sulfonic acids, with specific values that reflect its molecular structure and intermolecular interactions [3] [10]. The melting point of 1-Naphthol-4-sulfonic acid is approximately 170°C, at which point the compound undergoes decomposition rather than a clean transition to the liquid phase [3] [10]. This decomposition behavior is common for many sulfonic acids due to their tendency to undergo thermal degradation [10].

The boiling point of 1-Naphthol-4-sulfonic acid is estimated to be around 427°C under standard pressure conditions [10]. However, this value is primarily theoretical as the compound typically decomposes before reaching this temperature [3] [10]. The high estimated boiling point reflects the strong intermolecular forces present in the solid state, including hydrogen bonding and dipole-dipole interactions involving the hydroxyl and sulfonic acid groups [10].

The density of 1-Naphthol-4-sulfonic acid is approximately 1.5±0.1 g/cm³, which is consistent with values typically observed for aromatic compounds containing polar functional groups [10] [3]. This density value reflects the efficient packing of molecules in the solid state, influenced by the planar naphthalene ring system and the arrangement of the hydroxyl and sulfonic acid substituents [3] [10].

PropertyValueReference
Melting Point170°C (decomposition) [3] [10]
Boiling Point427°C (estimated) [10]
Density1.5±0.1 g/cm³ [10] [3]

The structural diversity of naphthol sulfonic acids arises from the positional arrangement of hydroxyl and sulfonic acid functional groups on the naphthalene backbone. 1-Naphthol-2-sulfonic acid represents a key positional isomer of 1-naphthol-4-sulfonic acid, distinguished by the location of the sulfonic acid group at the 2-position rather than the 4-position [1] [2]. This compound, also known as Baum's acid or Schaeffer's acid, exhibits the molecular formula C₁₀H₈O₄S with a molecular weight of 224.23 g/mol, identical to 1-naphthol-4-sulfonic acid but with distinctly different physical and chemical properties [1] [2].

The positional isomerism in naphthol sulfonic acids extends beyond the 2- and 4-substituted derivatives to include multiple structural variants. 1-Naphthol-5-sulfonic acid (Laurent's acid or L acid) features the sulfonic acid group at the 5-position, exhibiting a melting point range of 110-112°C [3] [4]. 2-Naphthol-6-sulfonic acid, commonly referred to as Schaeffer's β-acid, represents another significant positional isomer where the hydroxyl group occupies the 2-position of the naphthalene ring while the sulfonic acid group is located at the 6-position [5] [6].

Research investigating positional reactivity patterns in naphthalene sulfonation has revealed that the distribution of isomeric products is influenced by reaction conditions and thermodynamic stability [7] [8]. Studies on naphthalene-1-sulfonic acid sulfonation demonstrate that the isomer distribution yields approximately 58% of the 1,5-disulfonic acid isomer, 32% of the 1,6-disulfonic acid, and 10% of the 1,7-disulfonic acid [7]. This positional selectivity reflects the electronic and steric factors governing electrophilic aromatic substitution reactions on the naphthalene system [8].

The structural relationship between positional isomers significantly affects their chemical reactivity and physical properties. 1-Naphthol-3-sulfonic acid demonstrates yet another positional variant, where the sulfonic acid group is positioned at the 3-carbon of the naphthalene ring system [9]. These positional differences create distinct molecular environments that influence intermolecular interactions, solubility characteristics, and spectroscopic properties [10].

Comparative Physical and Chemical Properties of Isomers

The physical and chemical properties of naphthol sulfonic acid isomers exhibit significant variations despite their identical molecular formulas. 1-Naphthol-4-sulfonic acid displays a characteristic melting point of 170°C and appears as transparent flake crystals that are readily soluble in water [11] [12]. In contrast, 1-Naphthol-2-sulfonic acid exists as deliquescent crystals that demonstrate limited solubility in cold water but become soluble in boiling water [1]. This solubility difference reflects the distinct hydrogen bonding patterns and crystal packing arrangements resulting from positional isomerism [1] [2].

The acidic properties of these isomers also vary considerably based on the positional arrangement of functional groups. 1-Naphthol-4-sulfonic acid exhibits a predicted pKa value of 0.73±0.40, while 1-Naphthol-5-sulfonic acid demonstrates a slightly lower pKa of 0.26±0.40 [11] [4]. These differences in acidity arise from the varying electronic effects of the hydroxyl and sulfonic acid substituents on the naphthalene aromatic system [4].

Spectroscopic properties provide additional differentiation between isomeric forms. Nuclear magnetic resonance studies utilizing sulfur-33 NMR spectroscopy have demonstrated distinct chemical shift patterns for different naphthalenesulfonic acid isomers [13]. The chemical shifts of monosulfonates and disulfonate isomers show characteristic variations that enable qualitative and quantitative analyses with relative errors less than 10% [13]. These spectroscopic differences reflect the unique electronic environments experienced by the sulfur nuclei in different positional arrangements [13].

Thermal stability characteristics also distinguish the various isomeric forms. 1-Naphthol-5-sulfonic acid demonstrates a density of 1.549±0.06 g/cm³ and maintains stability under standard storage conditions [3] [4]. The boiling points of these compounds, while estimated values, show variations with 1-Naphthol-4-sulfonic acid exhibiting an estimated boiling point of 335.63°C compared to 1-Naphthol-5-sulfonic acid at 228.7±29.0°C [11] [3].

Isomeric Separation Methodologies

The separation of naphthol sulfonic acid isomers requires sophisticated analytical approaches due to their similar chemical structures and properties. High-performance liquid chromatography with fluorescence detection has emerged as a particularly effective method for simultaneous determination of multiple naphthalene sulfonate isomers [14]. This technique achieves baseline separation of 1-naphthalene sulfonate, 2-naphthalene sulfonate, and various disulfonate isomers within 33 minutes using ion-pair chromatography conditions [14]. The method demonstrates exceptional performance in highly saline matrices, maintaining quantitative recoveries even in brines containing up to 175 g/L sodium chloride [14].

Capillary electrophoresis represents another powerful separation technique capable of resolving twenty-one amino- and hydroxy-substituted naphthalene sulfonates, including multiple isomeric compounds [15]. The separation efficiency in capillary electrophoresis is extremely pH-dependent, with complete separation of all analytes achieved using 50 mM boric acid-borate buffer systems containing either 100 mM sodium dodecylsulfonate or 15% acetonitrile [15]. Detection limits for individual compounds typically reach 20 pg/L, making this approach suitable for trace-level environmental analysis [15].

Gas chromatography-mass spectrometry following derivatization provides an alternative approach for isomeric separation [16] [17]. This method involves solid-phase extraction using styrene-divinylbenzene copolymer cartridges, followed by large-volume injection-port derivatization with tetrabutylammonium salts [16]. The technique achieves quantitation limits of 0.05 µg/L in 200 mL water samples, with recoveries ranging from 70-82% and relative standard deviations around 10% [16] [17].

Reversed-phase liquid chromatography utilizing ionic exclusion suppression offers unique advantages for separating highly ionic naphthalene sulfonic acids [10]. This approach employs aqueous sodium sulfate solutions to suppress ionic exclusion effects, enabling separation without ion-pairing reagents [10]. The retention behavior correlates with molecular dipole moments, with chromatographic selectivity varying significantly among different stationary phases [10].

Advanced separation strategies include gel permeation chromatography for preparative-scale separations and molecularly imprinted polymer-based extraction for selective enrichment [18] [19]. Gel permeation chromatography successfully separates polar mixtures of sulfonic acid derivatives containing one to six sulfonic acid moieties using water as the eluent [18]. Molecularly imprinted stir bar sorptive extraction demonstrates selective extraction capabilities with enrichment factors ranging from 7 to 27-fold for different naphthalene sulfonate isomers [19].

Structure Elucidation Techniques

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of naphthol sulfonic acid isomers. ¹H NMR spectroscopy provides detailed information about aromatic proton patterns and hydroxyl group environments [20] [21]. For 1-naphthol, characteristic resonances appear as multiplets at δ 7.5-8.5 ppm for aromatic protons, with the hydroxyl proton typically observed around δ 5.26 ppm in deuterated solvents [21]. The integration patterns and coupling constants enable precise determination of substitution patterns and positional arrangements [20].

¹³C NMR spectroscopy offers complementary structural information by elucidating the carbon framework and substitution patterns [20] [22]. The aromatic carbon region typically spans 120-140 ppm, with distinct chemical shift patterns distinguishing different positional isomers [20]. Advanced NMR studies utilizing both D₂O and DMSO-d₆ solvents reveal conformational information, with D₂O favoring spherical molecular conformations while DMSO promotes rod-like arrangements [20] [22].

Sulfur-33 NMR spectroscopy provides unique capabilities for characterizing sulfonic acid functionalities [13]. This technique demonstrates exceptional sensitivity to positional isomerism, with chemical shifts showing characteristic variations for different naphthalene sulfonate isomers [13]. The method enables both qualitative identification and quantitative analysis with measurement accuracies exceeding 90% [13]. Sulfur-33 NMR has successfully identified compression effects in naphthalene-1,5-disulfonate, providing insights into intramolecular interactions [13].

Infrared spectroscopy facilitates functional group identification through characteristic vibrational modes [23] [24]. Sulfonic acid groups exhibit distinctive S=O stretching vibrations at 1040 cm⁻¹ (symmetric) and 1170 cm⁻¹ (asymmetric), while hydroxyl groups demonstrate characteristic O-H stretching around 3200-3600 cm⁻¹ [11]. Raman spectroscopy provides complementary vibrational information with reduced interference from water [24].

Mass spectrometry techniques confirm molecular structures through accurate mass determination and fragmentation analysis [16] [25]. Electron impact ionization typically produces molecular ions at m/z 224 for naphthol sulfonic acids, with characteristic fragmentation patterns including [M-56]⁺ ions corresponding to loss of sulfur trioxide [16]. Liquid chromatography-mass spectrometry combining separation with structural identification operates effectively in negative ion mode for sulfonic acid detection [25].

UV-visible spectroscopy provides information about electronic transitions and conjugation effects [23] [24]. Absorption maxima typically occur in the 210-270 nm range, with specific wavelengths and intensities reflecting the extent of aromatic conjugation and substituent effects [19] [24]. Molecular electrostatic potential calculations complement experimental spectroscopic data by mapping charge distributions and identifying bioactive molecular regions [23] [24].

XLogP3

2.1

LogP

-0.44 (LogP)

UNII

6W41U3C9YN

Related CAS

37860-62-1 (potassium salt)
6099-57-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37860-62-1
84-87-7

Wikipedia

4-hydroxy-1-naphthalenesulfonic acid

General Manufacturing Information

1-Naphthalenesulfonic acid, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Reaction electrophoresis

F Bessette
PMID: 552387   DOI: 10.1016/0165-022x(79)90007-1

Abstract

The differential mobilities of compounds in an electric field are important analytical criteria and we can use them to bring electrophoretically pure components of a mixture medium on which they are separated. To this end, the compound undergoing reaction are brought into positions on the carrier to assure optimal contact between selected fractions, within a predetermined domain of time and distance. The appearance of a product defines their reactivities, and the product's continued migration on the same carrier can provide the first key to its identity as is demonstrated and discussed. The method is called reaction electrophoresis and it will be of particular use in studies with labile components. It is illustrated here with the coupling reaction of the sodium salt of 1,4-naphthol sulfonic acid and tetrazotized o-dianisidine.


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